DTSSP Crosslinker
Description
3,3′-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) is a homobifunctional, lysine-specific crosslinker widely used in protein structural studies. It features two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups that react with primary amines (ε-amino groups of lysine residues and protein N-termini) to form stable amide bonds . A distinguishing feature of DTSSP is its disulfide bond, which allows cleavage under reducing conditions (e.g., with dithiothreitol, DTT), enabling post-crosslinking analysis .
Structure
3D Structure
Properties
IUPAC Name |
1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJUWBJENROFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276271, DTXSID701001749 | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81069-02-5, 85549-78-6 | |
| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of DSP Backbone
DSP is synthesized via the reaction of dithiobis(propionic acid) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:
Key conditions include anhydrous solvents (e.g., dimethylformamide or dichloromethane) and temperatures between 0–25°C to prevent premature hydrolysis of the NHS esters.
Sulfonation of DSP
Sulfonation transforms DSP into DTSSP by introducing sulfonate groups at the succinimide rings. This is achieved using sulfonation agents such as sulfur trioxide (SO) or chlorosulfonic acid in controlled acidic conditions. The reaction is typically conducted at 80–130°C for 2–12 hours, with careful pH monitoring to avoid over-sulfonation. The final product is precipitated, washed, and lyophilized to obtain a stable powder.
Table 1: Reaction Conditions for DTSSP Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| DSP Formation | Dithiobis(propionic acid), NHS, DCC | DMF | 0–25°C | 12–24 hrs | 60–75% |
| Sulfonation | SO, HSO | HO/EtOH | 80–130°C | 2–12 hrs | 50–65% |
Stepwise Preparation Protocol
Materials and Equipment
Procedure
-
DSP Synthesis :
-
Sulfonation :
Critical Reaction Parameters
pH Control
Sulfonation efficiency depends on maintaining pH 5.0–6.0 during the reaction. Excess acidity leads to side reactions, while alkaline conditions hydrolyze NHS esters prematurely.
Temperature Optimization
Higher temperatures (>100°C) accelerate sulfonation but risk degrading the disulfide bond. Studies show 80–100°C balances reaction speed and product stability.
Solvent Selection
Table 2: Impact of Temperature on DTSSP Purity
| Temperature (°C) | Purity (HPLC) | Disulfide Integrity (Raman) |
|---|---|---|
| 80 | 85% | 98% |
| 100 | 78% | 92% |
| 120 | 65% | 85% |
Purification and Characterization
Dialysis and Filtration
Crude DTSSP is purified via dialysis (1 kDa MWCO) against 5 mM sodium citrate (pH 5.0) to remove unreacted sulfonation agents. Final filtration through 0.22 μm membranes ensures sterility.
Analytical Methods
-
HPLC : C18 column, 0.1% TFA/acetonitrile gradient (purity >80% required).
-
Mass spectrometry : ESI-MS confirms molecular weight (608.51 g/mol).
-
FTIR : Peaks at 1730 cm (C=O ester) and 1040 cm (S=O sulfonate).
Challenges in DTSSP Preparation
NHS Ester Hydrolysis
The NHS esters hydrolyze in aqueous media (t = 30 min at pH 8.0), necessitating rapid processing. Strategies include:
Disulfide Bond Scrambling
During synthesis, disulfide bonds may undergo thiol-disulfide exchange, leading to isomers. Reductive agents like DTT (20–50 mM) restore native bonds post-purification.
Industrial-Scale Production
Large batches (≥1 kg) require:
Table 3: Scalability of DTSSP Synthesis
| Batch Size | Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| 10 g | 55% | 80% | 120 |
| 100 g | 62% | 82% | 90 |
| 1 kg | 68% | 85% | 60 |
Applications Informing Preparation Methods
DTSSP’s role in drug delivery (e.g., redox-responsive nanoparticles) demands strict control over disulfide bond integrity. Recent studies optimize sulfonation to ensure:
Chemical Reactions Analysis
3,3’-Dithiobis(sulfosuccinimidyl propionate) primarily undergoes acylation reactions with primary amines to form stable amide bonds. The reaction conditions usually involve a pH range of 7-9, and common reagents include phosphate-buffered saline, HEPES, bicarbonate/carbonate, or borate buffers . The major product formed from these reactions is the amide bond between the crosslinker and the primary amine-containing molecule .
Scientific Research Applications
Structural Biology
DTSSP is extensively utilized in structural biology for the characterization of protein structures through crosslinking mass spectrometry (XL-MS). This technique allows researchers to map the spatial relationships between amino acids within proteins.
-
Case Study: Protein-Protein Interactions
In a study examining the interaction between molecular chaperones, researchers employed DTSSP to crosslink proteins and analyze the resulting complexes using mass spectrometry. The findings revealed numerous crosslinks, providing insights into the structural organization of these proteins and their interactions under physiological conditions . -
Quantification of Crosslinks
The use of isotope-labeled DTSSP has been shown to enhance the detection and quantification of crosslinks. By analyzing mass spectra, researchers can distinguish true crosslinks from false positives caused by thiol-exchange reactions . This method has been validated across various proteins, demonstrating its reliability in structural studies.
Drug Delivery Systems
DTSSP's redox-responsive properties have been leveraged in the development of nanoparticle-based drug delivery systems. Crosslinking therapeutic proteins within polymeric nanoparticles enhances their stability and control over release profiles.
- Case Study: Poly(lysine)-grafted-Poly(ethylene glycol) Nanoparticles
A study investigated the use of DTSSP to crosslink poly(lysine)-grafted-poly(ethylene glycol) nanoparticles for protein delivery. The nanoparticles demonstrated significant stability and an 81% release rate of encapsulated proteins upon exposure to reducing agents like dithiothreitol (DTT), which mimics the intracellular environment of cancer cells . This research highlights the potential of DTSSP in creating targeted drug delivery systems that can respond to specific cellular conditions.
Cellular Studies
DTSSP is also applied in cellular studies to investigate membrane proteins and their interactions within live cells. Its membrane-impermeable nature allows for selective crosslinking at the cell surface.
- Case Study: Membrane Protein Characterization
Researchers have utilized DTSSP to study membrane antigens on human erythrocytes by covalently linking them to antibodies. This approach facilitated the identification and characterization of various membrane proteins, contributing valuable data to the understanding of cell surface dynamics .
Comparative Data on Crosslinking Agents
The following table summarizes key characteristics and applications of DTSSP compared to other common crosslinkers:
| Crosslinker | Solubility | Cleavable | Primary Application | Notable Features |
|---|---|---|---|---|
| DTSSP | Water | Yes | Structural biology | Thiol-cleavable; used for protein interactions |
| BS3 | Water | No | Protein conjugation | Stable under physiological conditions |
| DSP | Water | Yes | Cellular studies | Membrane-permeable; used for intracellular studies |
Mechanism of Action
3,3’-Dithiobis(sulfosuccinimidyl propionate) exerts its effects by reacting with primary amines to form covalent amide bonds. The sulfo-NHS ester groups at each end of the crosslinker react with primary amines, resulting in the release of N-hydroxysulfosuccinimide . The central disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, allowing for the separation of crosslinked products .
Comparison with Similar Compounds
Key Properties of DTSSP:
- Molecular weight : 608.5 Da .
- Spacer arm length : ~12 Å .
- Solubility : Water-soluble due to sulfonate groups, making it suitable for cell surface crosslinking without membrane permeabilization .
- Applications : Structural proteomics, protein-protein interaction mapping, and redox-responsive drug delivery systems .
Comparison with Similar Crosslinkers
DTSSP vs. Bis(sulfosuccinimidyl) Suberate (BS3)
Key Differences :
- DTSSP’s disulfide bond enables controlled cleavage for downstream analysis but introduces thiol-exchange artifacts during trypsin digestion (pH 8), leading to false-positive crosslinks. Isotope-labeled DTSSP mitigates this by distinguishing true crosslinks (1:0:1 isotope pattern) from false positives (1:2:1 pattern) .
- BS3 lacks cleavability, making it ideal for irreversible crosslinking but less versatile in workflows requiring reduction .
DTSSP vs. Disuccinimidyl Suberate (DSS)
| Property | DTSSP | DSS | References |
|---|---|---|---|
| Solubility | Water-soluble | Organic solvent-soluble | |
| Cleavability | Reducible disulfide bond | Non-cleavable | |
| Membrane Permeability | Impermeable | Permeable |
Key Differences :
DTSSP vs. Sulfo-SMCC
| Property | DTSSP | Sulfo-SMCC | References |
|---|---|---|---|
| Reactivity | Homobifunctional (amine-amine) | Heterobifunctional (amine-thiol) | |
| Cleavability | Reducible disulfide bond | Non-cleavable | |
| Spacer Arm Length | 12 Å | 13.5 Å |
Key Differences :
- Sulfo-SMCC’s heterobifunctionality (reacts with amines and sulfhydryls) enables conjugation of diverse molecules (e.g., antibodies to nanoparticles).
Thiol-Exchange Artifacts in DTSSP Workflows
- Thiol-exchange during trypsin digestion scrambles disulfide bonds, generating false crosslinks. This phenomenon correlates with protein cysteine content and is quantified using isotope-labeled DTSSP .
- Mitigation strategies include shortening trypsin incubation time and using pepsin (low pH) for digestion .
Redox-Responsive Drug Delivery
- DTSSP’s reducible bond enables glutathione-triggered release in cancer cells. Nanoparticles crosslinked with DTSSP showed 81% protein release under 5 mM DTT .
Structural Proteomics Validation
- Crosslinks identified with DTSSP in chaperone proteins (e.g., HSP70) aligned with known crystal structures, confirming its reliability when thiol-exchange is controlled .
Biological Activity
3,3′-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a widely used crosslinking reagent in biochemical research, particularly for the study of protein interactions and structures. This article provides a comprehensive overview of the biological activity of DTSSP, highlighting its applications, mechanisms, and implications in various studies.
Overview of DTSSP
DTSSP is a lysine-specific crosslinker that forms disulfide bonds between proteins, facilitating the stabilization of protein complexes for structural analysis. It is particularly valued for its ability to crosslink proteins in a way that preserves their native conformations, making it ideal for mass spectrometry-based studies.
DTSSP operates by reacting with primary amines in lysine residues to form stable crosslinks. The crosslinking reaction is facilitated by the disulfide bond within DTSSP, which can be cleaved under reducing conditions, allowing for controlled release of the crosslinked proteins.
Protein Structural Characterization
DTSSP has been instrumental in elucidating protein structures through crosslinking mass spectrometry (XL-MS). The technique enables researchers to identify spatial proximities between amino acids within proteins, thereby providing insights into their conformational dynamics. For instance, a study demonstrated that DTSSP effectively identified numerous crosslinks in molecular chaperones such as Hsp21 and αB-crystallin, with 26 and 24 validated crosslinks respectively .
Case Study: Nanoparticle Development
A significant application of DTSSP is in the development of redox-responsive nanoparticles for drug delivery. Research showed that DTSSP-crosslinked poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles exhibited 81% protein release when exposed to reducing environments, such as those found in cancer cells . This property enhances the therapeutic efficacy of encapsulated proteins while minimizing side effects.
Table 1: Summary of Crosslinking Studies Using DTSSP
| Study Reference | Protein/Complex Studied | Number of Crosslinks Detected | Methodology |
|---|---|---|---|
| Hsp21 | 26 | XL-MS | |
| αB-crystallin | 24 | XL-MS | |
| Poly(l-lysine) NPs | 81% release | Redox-responsive |
Detailed Research Findings
- Thiol-Exchange Reactions : A study highlighted that thiol-exchange reactions can obscure data from DTSSP crosslinking, but these can be quantified using isotope-labeled DTSSP. This allows for more accurate identification of true crosslinks versus false positives .
- Crosslinking Efficiency : In experiments with α-synuclein, DTSSP demonstrated superior reactivity compared to other crosslinkers, yielding a high number of identifiable crosslinks. The positions most frequently involved in crosslinking were mapped, revealing critical insights into protein aggregation processes .
- Stability and Release Mechanism : The stability of DTSSP-crosslinked nanoparticles was characterized under various conditions, confirming their potential for targeted drug delivery systems that respond to specific biological environments .
Q & A
Q. What structural and chemical properties of DTSSP make it suitable for studying protein-protein interactions?
DTSSP contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups that react with primary amines (lysine residues and N-termini) to form stable amide bonds. Its 12.0 Å spacer arm enables crosslinking of proximal lysines, while the central disulfide bond allows cleavage under reducing conditions (e.g., DTT or TCEP) for downstream validation . Unlike non-cleavable crosslinkers (e.g., BS3), this feature facilitates differentiation of true crosslinks from artifacts via mass spectrometry (MS) .
Q. What experimental controls are critical for validating DTSSP crosslinking results?
A robust DTSSP workflow requires three samples:
- Crosslinked sample : Treated with DTSSP.
- Non-crosslinked reference : To identify background peaks.
- Reduced sample : Crosslinked sample treated with DTT to cleave disulfide bonds, distinguishing true crosslinks from scrambled products . These controls enable MS-based exclusion of non-specific interactions and thiol-exchange artifacts .
Q. How does trypsin digestion time influence disulfide bond scrambling in DTSSP crosslinked peptides?
Prolonged trypsin digestion (≥12 hours at pH 8.0) promotes thiol-exchange due to alkaline conditions, leading to false interpeptide crosslinks. Shortening digestion to 1 hour reduces scrambling by limiting exposure to reactive thiols (e.g., cysteine residues). Alternatively, acidic proteases like pepsin minimize scrambling but compromise specificity .
Advanced Research Questions
Q. How can isotope-labeled DTSSP quantitatively distinguish true crosslinks from thiol-exchange artifacts?
Isotope-labeled DTSSP (50% light [C₁₂] and 50% heavy [C₁³]) generates distinct MS signatures:
- True crosslinks : Appear as 8 Da doublets (1:0:1 isotope ratio) since both lysines are labeled with either light or heavy DTSSP.
- Scrambled crosslinks : Formed post-digestion via thiol-exchange, show a 1:2:1 isotope ratio due to mixing of light and heavy labels. Intermediate ratios (e.g., 1:X:1, 0 < X < 2) indicate partial scrambling, allowing quantification of artifact contribution using the formula: % scrambling = [2X / (2 + X)] × 100 .
Q. What computational strategies improve the identification of DTSSP crosslinks in complex peptide mixtures?
The software FINDX employs a two-step MS/MS workflow:
- Step 1 : Filters MS spectra for 8 Da doublets absent in reference and reduced samples.
- Step 2 : Validates candidates via MS/MS fragmentation, detecting b-/y-ions with 66 Da doublets (from asymmetric cleavage of DTSSP’s disulfide bond) . Integration with structural modeling tools (e.g., HADDOCK) further refines results by excluding crosslinks exceeding spatial thresholds in known protein structures .
Q. How does cysteine content in a protein influence thiol-exchange rates in DTSSP crosslinking experiments?
Proteins with higher cysteine content exhibit greater scrambling due to increased free thiol availability. For example, in a study of chaperones (low cysteine content), <5% scrambling was observed after 1-hour trypsin digestion, whereas cysteine-rich proteins showed >30% scrambling under identical conditions. Pre-treatment with iodoacetamide (cysteine alkylation) reduces this effect .
Q. What are the limitations of DTSSP in studying membrane protein interactions, and how can they be mitigated?
DTSSP’s membrane impermeability restricts it to extracellular/cell-surface interactions. For intracellular targets, permeabilization agents (e.g., digitonin) are required but may disrupt native conformations. Crosslinking efficiency is also pH-dependent (optimal at pH 8.0), necessitating buffer optimization to prevent protein denaturation .
Methodological Best Practices
Q. How should researchers optimize DTSSP concentration to balance crosslinking efficiency and overmodification?
- Empirical titration : Start with 3 mM DTSSP (1:60 molar ratio to protein) for 15 minutes at 25°C.
- Quenching : Add 20 mM Tris-HCl (pH 7.5) to terminate reactions. Overmodification (e.g., >2 crosslinks per protein monomer) obscures structural data and is detectable via MALDI-TOF mass shifts .
Q. What steps ensure reproducibility in DTSSP-based crosslinking workflows?
- Standardized digestion : Use sequencing-grade trypsin at 1:50 (w/w) protease:protein ratio.
- Chromatography : Offline LC with monolithic columns improves peptide separation prior to MS.
- Data reporting : Include raw MS spectra, isotope ratios, and scrambling percentages in supplementary materials .
Data Interpretation and Validation
Q. How can conflicting crosslinking data from DTSSP and other reagents (e.g., BS3) be resolved?
Discrepancies often arise from differences in spacer length (BS3: 11.4 Å vs. DTSSP: 12.0 Å) or flexibility. Combine data from multiple crosslinkers and validate against high-resolution structures (e.g., cryo-EM). Crosslinks inconsistent across reagents likely represent false positives .
Q. What criteria should be used to prioritize DTSSP crosslinks for structural modeling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
